molecular formula C15H9NS B231343 Phenanthro[9,10-d][1,3]thiazole

Phenanthro[9,10-d][1,3]thiazole

Cat. No. B231343
M. Wt: 235.31 g/mol
InChI Key: WTOHUVMCHOJPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenanthro[9,10-d][1,3]thiazole is an organic compound that has gained significant attention in scientific research due to its diverse applications in various fields. This heterocyclic compound has a unique structure that makes it an attractive candidate for designing new materials, drugs, and biological probes.

Mechanism Of Action

The mechanism of action of Phenanthro[9,10-d][1,3]thiazole derivatives depends on their specific structure and target. For example, some derivatives have been shown to inhibit the activity of DNA topoisomerase, an enzyme that is essential for DNA replication and transcription. Other derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis or inhibiting angiogenesis.

Biochemical And Physiological Effects

Phenanthro[9,10-d][1,3]thiazole derivatives have been shown to have various biochemical and physiological effects, depending on their specific structure and target. For example, some derivatives have been shown to induce DNA damage, leading to cell death or senescence. Other derivatives have been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane or inhibiting their enzymes.

Advantages And Limitations For Lab Experiments

Phenanthro[9,10-d][1,3]thiazole derivatives have several advantages for lab experiments, including their unique structure, diverse applications, and availability of synthetic methods. However, their limitations include their potential toxicity, instability, and lack of specificity for some targets.

Future Directions

Phenanthro[9,10-d][1,3]thiazole derivatives have many potential future directions in scientific research, including the development of new materials with specific properties, the discovery of new drugs for various diseases, and the design of new biological probes for imaging and sensing. Moreover, the combination of Phenanthro[9,10-d][1,3]thiazole derivatives with other compounds or technologies may lead to the development of more efficient and specific applications.

Synthesis Methods

The synthesis of Phenanthro[9,10-d][1,3]thiazole can be achieved through various methods, including cyclization of 2-(2-aminophenyl)benzothiazole and 2-(2-aminophenyl)benzoxazole with sulfur, and halogenation of 2-phenylthiazole followed by cyclization. The reaction conditions and reagents used in the synthesis can affect the yield and purity of the final product.

Scientific Research Applications

Phenanthro[9,10-d][1,3]thiazole has extensive applications in scientific research, including materials science, drug discovery, and biological imaging. Its unique structure makes it an excellent candidate for designing new materials with specific properties, such as fluorescence, conductivity, and catalytic activity. In drug discovery, Phenanthro[9,10-d][1,3]thiazole derivatives have been synthesized and tested for their anticancer, antimicrobial, and anti-inflammatory activities. Moreover, Phenanthro[9,10-d][1,3]thiazole-based probes have been developed for imaging biological targets, such as DNA and RNA.

properties

Product Name

Phenanthro[9,10-d][1,3]thiazole

Molecular Formula

C15H9NS

Molecular Weight

235.31 g/mol

IUPAC Name

phenanthro[9,10-d][1,3]thiazole

InChI

InChI=1S/C15H9NS/c1-3-7-12-10(5-1)11-6-2-4-8-13(11)15-14(12)16-9-17-15/h1-9H

InChI Key

WTOHUVMCHOJPDV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=CS4

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=CS4

Origin of Product

United States

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